molecular formula C12H23N3O3 B1376257 Tert-butyl 4-(hydrazinecarbonyl)-4-methylpiperidine-1-carboxylate CAS No. 1004527-74-5

Tert-butyl 4-(hydrazinecarbonyl)-4-methylpiperidine-1-carboxylate

Cat. No.: B1376257
CAS No.: 1004527-74-5
M. Wt: 257.33 g/mol
InChI Key: SUGNMKNZPHTIFH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(hydrazinecarbonyl)-4-methylpiperidine-1-carboxylate is a synthetic organic compound known for its unique structural features and reactivity. This compound is characterized by the presence of a tert-butyl group, a hydrazinecarbonyl moiety, and a piperidine ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(hydrazinecarbonyl)-4-methylpiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring, which can be achieved through cyclization reactions of appropriate precursors.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Hydrazinecarbonyl Addition: The hydrazinecarbonyl group is added through a reaction with hydrazine derivatives, often under acidic or basic conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale, batch or continuous flow processes can be employed to optimize yield and purity.

    Catalysis: Catalysts may be used to enhance reaction rates and selectivity.

    Purification: The final product is typically purified using techniques such as recrystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(hydrazinecarbonyl)-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the hydrazinecarbonyl group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typical reducing agents.

    Substitution Reagents: Halides, acids, and bases are frequently used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield ketones, aldehydes, or carboxylic acids.

    Reduction: Can produce primary or secondary amines.

    Substitution: Results in various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(hydrazinecarbonyl)-4-methylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(hydrazinecarbonyl)-4-methylpiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The piperidine ring may also interact with biological membranes or other macromolecules, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate: Lacks the methyl group on the piperidine ring.

    Tert-butyl 4-(aminocarbonyl)-4-methylpiperidine-1-carboxylate: Contains an aminocarbonyl group instead of hydrazinecarbonyl.

    Tert-butyl 4-(hydrazinecarbonyl)-4-ethylpiperidine-1-carboxylate: Has an ethyl group instead of a methyl group on the piperidine ring.

Uniqueness

Tert-butyl 4-(hydrazinecarbonyl)-4-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of both the tert-butyl and hydrazinecarbonyl groups makes it a valuable intermediate for synthesizing a wide range of derivatives with diverse applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features compared to similar compounds

Properties

IUPAC Name

tert-butyl 4-(hydrazinecarbonyl)-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-11(2,3)18-10(17)15-7-5-12(4,6-8-15)9(16)14-13/h5-8,13H2,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGNMKNZPHTIFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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